(2-Chloropyrimidin-4-YL)methanamine
CAS No.: 181363-10-0
Cat. No.: VC0067149
Molecular Formula: C5H6ClN3
Molecular Weight: 143.574
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181363-10-0 |
|---|---|
| Molecular Formula | C5H6ClN3 |
| Molecular Weight | 143.574 |
| IUPAC Name | (2-chloropyrimidin-4-yl)methanamine |
| Standard InChI | InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |
| Standard InChI Key | YLWQRUVKEZYEED-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1CN)Cl |
Introduction
Chemical Structure and Properties
(2-Chloropyrimidin-4-YL)methanamine features a pyrimidine core with a chlorine atom at position 2 and a methanamine group (CH₂NH₂) at position 4. This structural arrangement provides both electrophilic and nucleophilic reactive sites, making it valuable as a chemical building block. The compound contains a pyrimidine heterocycle, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
Physical and Chemical Properties
Based on the structural similarities to related compounds, we can infer several key properties of (2-Chloropyrimidin-4-YL)methanamine:
The compound exists as a free base, but is also known in its dihydrochloride salt form, (2-Chloropyrimidin-4-yl)methanamine dihydrochloride, which has been commercially available in the past .
Structural Features
The molecule contains three main functional elements:
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A pyrimidine ring serving as the aromatic core
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A chlorine atom at position 2, providing an electrophilic site for nucleophilic substitution
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A methanamine group at position 4, offering nucleophilic properties
These features create a molecule with multiple reaction sites, making it valuable for chemical synthesis and potential pharmacological applications.
Synthetic Pathways
General Synthesis Approaches
The synthesis of (2-Chloropyrimidin-4-YL)methanamine can be approached through several routes, with one common pathway involving 2,4-dichloropyrimidine as a starting material.
Nucleophilic Aromatic Substitution Method
A viable synthetic route may involve selective functionalization of 2,4-dichloropyrimidine:
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Selective functionalization at the C-4 position through nucleophilic aromatic substitution
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Introduction of the methanamine group through appropriate transformations
This approach is supported by literature precedent for similar compounds, where nucleophilic aromatic substitution reactions have been successfully employed for the synthesis of 2,4-disubstituted pyrimidine derivatives .
Alternative Synthetic Strategies
Another potential synthetic route could involve:
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Starting with appropriately functionalized pyrimidine derivatives
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Introduction of the chlorine atom at position 2
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Reduction of appropriate precursors to introduce the methanamine functionality
These approaches would need to be optimized based on the specific requirements for scale, purity, and yield.
Reactivity Patterns
Electrophilic Sites
The chlorine at position 2 of the pyrimidine ring represents a key electrophilic site. This position is particularly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogens, which enhance the electrophilicity of the carbon-chlorine bond.
Nucleophilic Sites
The primary amine group (NH₂) at the end of the methanamine substituent serves as a nucleophilic center, capable of participating in a range of reactions:
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Acylation reactions with acid chlorides or anhydrides
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Alkylation reactions
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Imine formation with aldehydes or ketones
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Participation in various condensation reactions
Biological and Pharmaceutical Relevance
Structural Significance in Drug Design
Pyrimidine-based compounds have significant importance in medicinal chemistry, serving as core structures in many bioactive molecules. The (2-Chloropyrimidin-4-YL)methanamine scaffold offers several advantages for drug design:
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The pyrimidine core provides a rigid, planar structure
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Multiple nitrogen atoms offer hydrogen bonding capabilities
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The chlorine atom at position 2 serves as a leaving group for further functionalization
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The methanamine group provides opportunities for additional derivatization
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with (2-Chloropyrimidin-4-YL)methanamine:
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2-(Chloromethyl)pyrimidin-4-amine - A positional isomer with different substitution pattern
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(2-Chloropyrimidin-4-yl)methanol - An alcohol derivative rather than an amine
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(4-Chloropyridin-2-yl)methanamine - A pyridine analog with different nitrogen positioning in the ring
Synthetic Derivatives
Through various transformations at the reactive sites, numerous derivatives can be synthesized:
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2-substituted derivatives via nucleophilic displacement of the chlorine atom
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N-alkylated or N-acylated derivatives through functionalization of the primary amine
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Ring-modified derivatives through more complex transformations
These derivatives expand the chemical space available for exploration in medicinal chemistry and materials science applications.
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